molecular formula C11H14N2S B14700732 2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- CAS No. 25913-86-4

2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl-

Cat. No.: B14700732
CAS No.: 25913-86-4
M. Wt: 206.31 g/mol
InChI Key: YIPRTJZUHWOBBD-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the reagents and conditions used.

Scientific Research Applications

2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and two methyl groups on the thiazole ring differentiates it from other thiazole derivatives, potentially leading to unique applications and effects.

Properties

CAS No.

25913-86-4

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

5,5-dimethyl-N-phenyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)

InChI Key

YIPRTJZUHWOBBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=CC=C2)C

Origin of Product

United States

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